molecular formula C11H9Cl B1583795 2-(Chloromethyl)naphthalene CAS No. 2506-41-4

2-(Chloromethyl)naphthalene

Cat. No. B1583795
CAS RN: 2506-41-4
M. Wt: 176.64 g/mol
InChI Key: MPCHQYWZAVTABQ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)naphthalene is a chemical compound with the molecular formula C11H9Cl . Its molecular weight is 176.642 .


Molecular Structure Analysis

The molecular structure of 2-(Chloromethyl)naphthalene consists of a naphthalene ring with a chloromethyl group attached . The 3D structure of the compound can be viewed using specific software .


Physical And Chemical Properties Analysis

2-(Chloromethyl)naphthalene is a crystalline solid . It has a molecular weight of 176.642 .

Scientific Research Applications

Synthesis and Chemical Properties

2-(Chloromethyl)naphthalene is involved in various synthesis processes. For example, it is used in the preparation of substituted perhydrofuropyrans through a reaction with lithium powder and carbonyl compounds, leading to unsaturated diols and perhydrofuropyrans (Lorenzo, Alonso, & Yus, 2000). Another study explored the synthesis of functional naphthalene diimides (NDIs), where 2-(chloromethyl)naphthalene derivatives are used in various applications including supramolecular chemistry, sensors, and molecular switching devices (Kobaisi et al., 2016).

Photolysis and Fluorescence Spectroscopy

The compound is also significant in photolysis studies. For instance, its photolysis in glassy media or solution was analyzed to understand the formation of naphthoquinodimethane, a key area in fluorescence spectroscopy (Biewer et al., 1991). Additionally, 2-(N,N-Dimethylamino)naphthalene-based probes related to 2-(Chloromethyl)naphthalene have been used for high-resolution fluorescence imaging of zinc ions in cells (Lee et al., 2015).

Dearomatization Processes

Significantly, 2-(Chloromethyl)naphthalene derivatives are utilized in palladium-catalyzed nucleophilic dearomatization to produce substituted carbocycles. This process is pivotal in the creation of complex organic molecules (Peng et al., 2011).

Applications in Material Science

The chemistry of naphthalene diimides, including those derived from 2-(Chloromethyl)naphthalene, finds extensive use in material and supramolecular science. These applications range from conducting thin films to molecular sensors (Bhosale, Jani, & Langford, 2008).

Safety And Hazards

2-(Chloromethyl)naphthalene is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(chloromethyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H9Cl/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPCHQYWZAVTABQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30179753
Record name 2-(Chloromethyl)naphthalene
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Molecular Weight

176.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-(Chloromethyl)naphthalene

CAS RN

2506-41-4
Record name 2-(Chloromethyl)naphthalene
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Record name 2-(Chloromethyl)naphthalene
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Record name 2-(Chloromethyl)naphthalene
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Record name 2-(chloromethyl)naphthalene
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Record name 2-(Chloromethyl)naphthalene
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Synthesis routes and methods

Procedure details

To 1.26 mol of naphth-2-yl-methanol in 1.5 liters of toluene there are slowly added 3.8 mol of thionyl chloride. The mixture is then heated at reflux for two hours. After cooling, the solvent is evaporated off. The crude product is taken up in toluene twice and evaporated. The oil obtained is taken up in dichloromethane, washed and dried. After filtering and evaporating, the oil obtained is distilled to yield the expected product.
Quantity
1.26 mol
Type
reactant
Reaction Step One
Quantity
3.8 mol
Type
reactant
Reaction Step Two
Quantity
1.5 L
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
109
Citations
J Park, Y Kim, HJ Jeon, K Kim, C Kim, S Lee, J Son… - Environmental …, 2022 - Elsevier
Polyhalogenated polycyclic aromatic hydrocarbons (HPAHs) represent a major environmental concern due to their persistency and toxicity. Among them, mono-halogenated (HNs) and …
Number of citations: 10 www.sciencedirect.com
EF Hilinski, D Huppert, DF Kelley… - Journal of the …, 1984 - ACS Publications
The photodissociation of 1-and 2-(halomethyl) naphthalenes in room-temperature hexane solution was studied by means of picosecond emission and absorption spectroscopy. …
Number of citations: 94 pubs.acs.org
GA Molander, J Amani, SR Wisniewski - Organic letters, 2014 - ACS Publications
The synthesis of 2-(chloromethyl)-2,1-borazaronaphthalene has provided an opportunity to expand dramatically the functionalization of the azaborines. This azaborinyl building block …
Number of citations: 25 pubs.acs.org
M Nagano, T Suzuki, T Ichimura - Journal of Photochemistry and …, 2001 - Elsevier
Photochemical reaction of 2-(bromomethyl)naphthalene (2-BMN) in hexane solution was studied at room temperature using one-color and two-color laser excitation transient absorption …
Number of citations: 3 www.sciencedirect.com
S Watanabe, M Nagano, T Suzuki, T Ichimura - Journal of Photochemistry …, 2000 - Elsevier
The photochemical reaction of 2-(bromomethyl)naphthalene (2-BMN) in acetonitrile solution was studied with nanosecond laser flash photolysis. There appeared two peaks at 380 and …
Number of citations: 7 www.sciencedirect.com
S Zhang, A Ullah, Y Yamamoto… - Advanced Synthesis & …, 2017 - Wiley Online Library
The palladium‐catalyzed regioselective allylation reaction between chloromethyl(hetero)arenes and allyl pinacolborate is reported in this work. Chloromethylarenes smoothly reacted …
Number of citations: 24 onlinelibrary.wiley.com
TW Chapp, DS Glueck, JA Golen, CE Moore… - …, 2010 - ACS Publications
Alkylation of the bis(secondary) phosphine IsHP(CH 2 ) 2 PHIs (1; Is = isityl = 2,4,6-(i-Pr) 3 C 6 H 2 ) with 2-(bromomethyl)naphthalene using 10 mol % of the catalyst precursor Pt((R,R)-…
Number of citations: 41 pubs.acs.org
J Wang, Y Zhai, Y Wang, H Yu, W Zhao, Y Wei - Dalton Transactions, 2018 - pubs.rsc.org
A practical, efficient and environmentally benign catalytic protocol for the oxidative cross-coupling reaction of halides with amines, oxidative self-coupling of amines and oxidation of …
Number of citations: 10 pubs.rsc.org
JH Musser, DM Kubrak, J Chang… - Journal of medicinal …, 1986 - ACS Publications
A series of novel [[(naphthalenylmethoxy)-and [[(quinolinylmethoxy) phenyl] amino] oxoalkanoic acid esters have been prepared. These compounds were tested as inhibitors of rat …
Number of citations: 30 pubs.acs.org
JH Musser, AF Kreft, RHW Bender… - Journal of medicinal …, 1990 - ACS Publications
N-[(Arylmethoxy)phenyl] carboxylic acids, hydroxamic acids, tetrazoles, and sulfonyl carboxamides. Potent orally active leukotri Page 1 240 J. Med. Chem. 33, 240-245 JV-[(Arylmethoxy)…
Number of citations: 67 pubs.acs.org

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